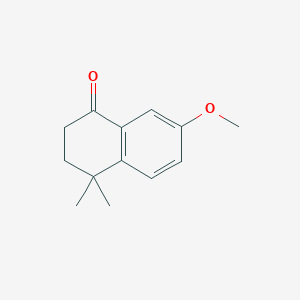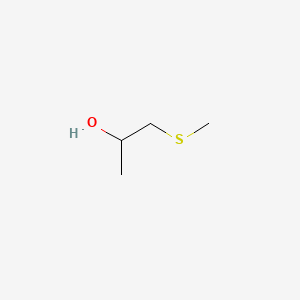
2-Propanol, 1-(methylthio)-
Vue d'ensemble
Description
“2-Propanol, 1-(methylthio)-” is a chemical compound with the molecular formula C4H10OS . It has an average mass of 106.187 Da and a mono-isotopic mass of 106.045235 Da .
Molecular Structure Analysis
The molecular structure of “2-Propanol, 1-(methylthio)-” consists of a propanol backbone with a methylthio group attached . The molecule has one hydrogen bond acceptor and one hydrogen bond donor . It also has two freely rotating bonds .Physical And Chemical Properties Analysis
“2-Propanol, 1-(methylthio)-” has a density of 1.0±0.1 g/cm³ . Its boiling point is 171.3±13.0 °C at 760 mmHg . The vapour pressure is 0.5±0.7 mmHg at 25°C . The enthalpy of vaporization is 47.5±6.0 kJ/mol . The flash point is 84.3±18.5 °C . The index of refraction is 1.477 .Applications De Recherche Scientifique
Flavor Enhancement in Alcoholic Beverages
Scientific Field
Food Science and Technology
Summary of Application
The compound is utilized in the food industry, particularly in the production of alcoholic beverages like Baijiu and Huangjiu, where it serves as a crucial flavor compound. Its presence contributes significantly to the overall aroma profile of these beverages.
Methods of Application
Researchers have conducted screenings of yeast strains from Baijiu brewing sources to produce high yields of the compound. The process involves using a conversion medium specific to 3-Methylthio-1-propanol (3-Met), which is chemically related to 1-(methylsulfanyl)propan-2-ol .
Results and Outcomes
The optimal fermentation conditions were determined through various design methods, including single-factor designs and response surface methodology. One yeast strain, identified as Saccharomyces cerevisiae, produced a high level of 3.66 g/L under specific conditions such as a glucose concentration of 60 g/L and an incubation time of 63 hours .
Aroma Production in Fermented Foods
Scientific Field
Microbiology and Fermentation Technology
Summary of Application
1-(methylsulfanyl)propan-2-ol is used for enhancing the aroma profiles of fermented foods. It is produced by microbial transformation, which is considered a green and eco-friendly method.
Methods of Application
Strains like Hyphopichia burtonii are isolated from environments where Baijiu is produced. These strains are then optimized for the production of the compound through various experimental designs .
Results and Outcomes
After optimization, the production of 3-Met by strain YHM-G was 3.16 g/L, which is an 88.1% increase from the pre-optimization value. The strain can also produce other flavor compounds, enhancing the aroma profile of various foods .
Biocontrol of Fungal Pathogens in Agriculture
Scientific Field
Plant Pathology and Agricultural Science
Summary of Application
The compound has been researched for its potential as a biocontrol agent against fungal pathogens like Botrytis cinerea, which causes significant losses in fresh fruits and vegetables.
Methods of Application
3-Methylthio-1-propanol (3-MP), a related compound, is applied to affected areas to inhibit the growth of fungal pathogens. The application methods and concentrations are tailored to the specific requirements of the crops being treated .
Results and Outcomes
The use of 3-MP has shown to effectively reduce the incidence of fungal infections, thereby preserving the quality and extending the shelf life of agricultural produce .
Antimicrobial Agent in Healthcare
Scientific Field
Healthcare and Sanitation
Summary of Application
1-(methylsulfanyl)propan-2-ol is used as an antimicrobial agent due to its effectiveness against a range of pathogens, including bacteria and fungi.
Methods of Application
It is formulated into sanitizing solutions at specific concentrations and applied to surfaces or used as a hand sanitizer in healthcare settings to prevent the spread of infections .
Results and Outcomes
Studies have shown that solutions containing 70% of the compound have bactericidal activity and are effective against C. albicans and various food-associated fungi .
Synthesis of Analgesic Medications
Scientific Field
Pharmaceutical Chemistry
Summary of Application
The compound is involved in the synthesis of 2-methylsulfanyl-1,4-dihydropyrimidines derivatives, which have potential analgesic properties.
Methods of Application
It undergoes alkylation reactions with 1,2,3,4-tetrahydropyrimidines to form the desired derivatives, which are then tested for their analgesic efficacy .
Results and Outcomes
Certain derivatives have shown significant analgesic activity and COX-2 inhibition, suggesting their potential use in pain management .
Development of Heterocyclic Molecules
Scientific Field
Organic Synthesis
Summary of Application
1-(methylsulfanyl)propan-2-ol is used in the development of heterocyclic molecules that play a crucial role in biological and pharmacological processes.
Methods of Application
The compound is used as a starting material or intermediate in multicomponent reactions to synthesize heterocycles with a pyrimidine moiety .
Results and Outcomes
The synthesized heterocycles have broad biological activity, contributing to advancements in pharmaceutical research .
Industrial Manufacturing Processes
Scientific Field
Industrial Engineering
Summary of Application
In industrial manufacturing, the compound is used due to its solvent properties, aiding in processes that require the dissolution of other substances.
Methods of Application
It is used in various concentrations and formulations depending on the specific industrial process, such as cleaning, degreasing, or as a reaction medium .
Results and Outcomes
The use of 1-(methylsulfanyl)propan-2-ol in manufacturing leads to more efficient processes and can contribute to the production of high-quality products .
Propriétés
IUPAC Name |
1-methylsulfanylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(5)3-6-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMYGROEIUZTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884305 | |
| Record name | 2-Propanol, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-(methylthio)- | |
CAS RN |
6943-87-9 | |
| Record name | 1-(Methylthio)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6943-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methylthio)-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methylthio)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



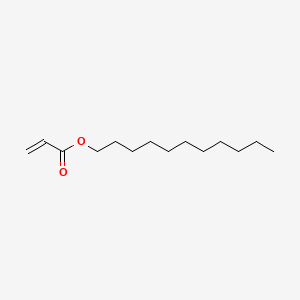
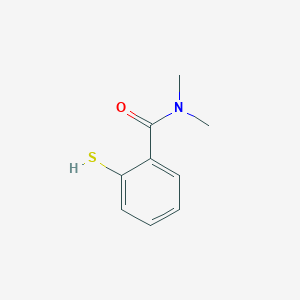

![Propanamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1607112.png)

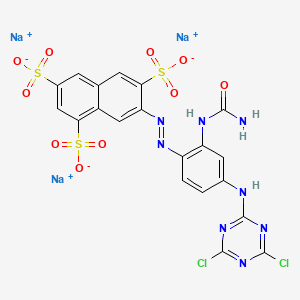
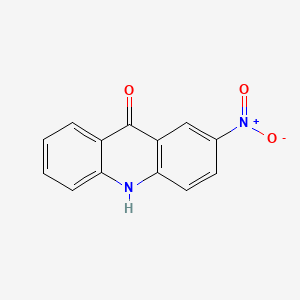
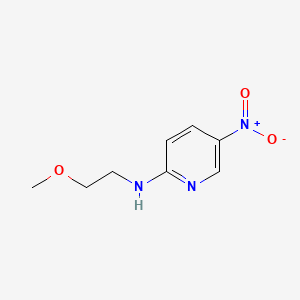

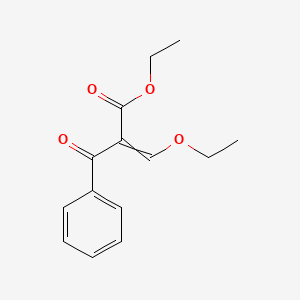

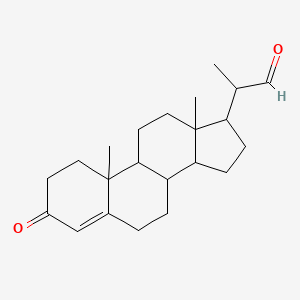
![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607127.png)
